molecular formula C18H17FO4 B033547 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 105686-90-6

1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B033547
CAS RN: 105686-90-6
M. Wt: 316.3 g/mol
InChI Key: WXPAWDMWSJYTRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chalcone derivatives, including 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, typically involves the Claisen-Schmidt condensation reaction. This reaction is catalyzed by a base and involves the condensation of acetophenones with aldehydes. For example, the base-catalyzed Claisen-Schmidt condensation reaction of 4-(propan-2-yl)benzaldehyde with substituted acetophenones has been utilized for synthesizing similar compounds (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of chalcone derivatives, including our compound of interest, has been extensively studied through various analytical techniques. X-ray diffraction analysis has revealed that these compounds crystallize in different space groups, with dihedral angles between terminal rings indicating the orientation of substituted phenyl rings. For instance, a study reported a polymorph of the title compound with significant details about its crystalline structure and the orientation of its functional groups (Jasinski et al., 2009).

Chemical Reactions and Properties

Chalcones undergo a variety of chemical reactions, including cyclization, addition, and substitution reactions, which can significantly alter their chemical properties. These reactions are often influenced by the presence of substituents on the phenyl rings. The synthesized compounds are characterized by their reactivity towards different chemical reagents, demonstrating the impact of substituents on their chemical behavior.

Physical Properties Analysis

The physical properties of chalcone derivatives, such as melting points, solubility, and crystal structure, have been the subject of various studies. These properties are crucial for understanding the material's stability, reactivity, and suitability for applications in different domains. For example, crystallographic studies provide insights into the compound's solid-state structure, contributing to the understanding of its physical behavior (Patil et al., 2006).

Chemical Properties Analysis

The chemical properties of 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, including reactivity, stability, and interactions with other molecules, are influenced by its molecular structure. Detailed studies on the compound's molecular orbitals, such as HOMO and LUMO analyses, provide valuable information on its chemical reactivity and potential applications in designing new materials with desired properties. For instance, studies involving the analysis of hyperpolarizability and electronic properties shed light on the compound's potential in nonlinear optical applications (Najiya et al., 2014).

Scientific Research Applications

Molecular Structure Analysis

  • The molecular structure and vibrational wavenumbers of similar compounds to 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been extensively studied using various methods like FT-IR, HF, and DFT. These analyses help understand the stability of the molecule, charge distribution, and electron density transfer within the molecule. Such studies are crucial for understanding the compound's properties and its potential applications in various fields, including materials science and pharmacology (Najiya et al., 2014).

Crystallography and Polymorphism

  • Crystallographic studies of 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and its polymorphs reveal detailed information about the compound's geometry, including bond angles, dihedral angles, and molecular conformations. Such information is vital for understanding the compound's chemical behavior and its interaction with other molecules, which has implications in fields like drug design and material sciences (Jasinski et al., 2009).

Nonlinear Optical (NLO) Properties

  • Certain analogs of 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been studied for their nonlinear optical properties. The first hyperpolarizability of these compounds is a key parameter in NLO applications. The high hyperpolarizability values indicate potential applications in photonics and telecommunication technologies (Sheena Mary et al., 2015).

Fluorescence Studies

  • The influence of substituents on the fluorescence of heteroaryl chalcone derivatives, structurally similar to 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, has been studied. These compounds exhibit varying absorption and fluorescence emission spectra based on the heterocycle rings and trimethoxy-substituted phenyl rings linked to the enone system. Understanding the fluorescent properties of these compounds can have implications in the development of optical materials and sensors (Suwunwong et al., 2011).

properties

IUPAC Name

1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPAWDMWSJYTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293601
Record name 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105686-90-6
Record name 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the key structural difference between the two polymorphs of 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one identified in the study?

A1: Both polymorphs of 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one share the same molecular formula and basic structure, featuring substituted phenyl rings connected by a propenone group. The key difference lies in the spatial arrangement of these groups. []

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